6-氯苯并呋喃

描述

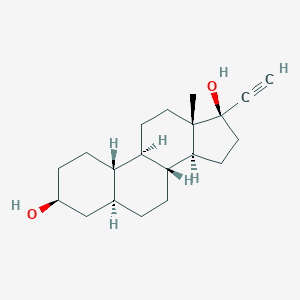

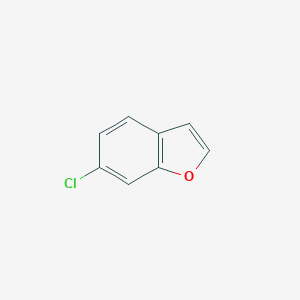

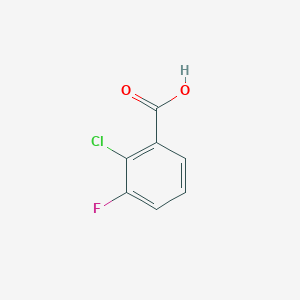

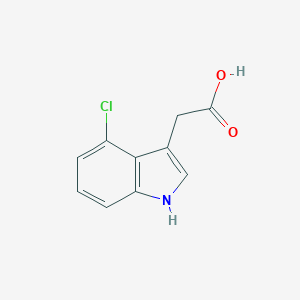

6-Chlorobenzofuran is a chemical compound with the molecular formula C8H5ClO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities .

Synthesis Analysis

Benzofuran compounds, including 6-Chlorobenzofuran, have been synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of 6-Chlorobenzofuran consists of a benzofuran ring with a chlorine atom attached at the 6th position . The average mass of the molecule is 152.578 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chlorobenzofuran are not detailed in the search results, benzofuran derivatives are known to participate in a wide range of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis

6-Chlorobenzofuran has a density of 1.3±0.1 g/cm3, a boiling point of 209.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 80.5±19.8 °C .科学研究应用

Medicinal Chemistry: Anticancer Agents

6-Chlorobenzofuran derivatives have been studied for their potential as anticancer agents. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a candidate for drug development . Researchers are exploring various substitutions on the benzofuran nucleus to enhance its anticancer properties.

Agricultural Chemistry: Pesticides

In agriculture, 6-Chlorobenzofuran derivatives are being evaluated for their use as pesticides. Their structural similarity to natural plant compounds allows them to act as growth regulators or insecticides, potentially leading to more sustainable pest management strategies .

Material Science: Organic Semiconductors

The benzofuran ring, a core component of 6-Chlorobenzofuran, is being utilized in the development of organic semiconductors. Its electronic properties are advantageous for creating flexible, lightweight, and efficient organic electronic devices .

Environmental Science: Pollutant Degradation

6-Chlorobenzofuran and its derivatives are being researched for their role in the degradation of environmental pollutants. Their reactivity towards various contaminants suggests potential use in bioremediation processes to clean up hazardous waste sites .

Biochemistry: Enzyme Inhibition

In biochemistry, 6-Chlorobenzofuran is a scaffold for synthesizing enzyme inhibitors. By modifying the benzofuran core, researchers can create molecules that selectively inhibit enzymes involved in disease pathways, offering a route to new treatments .

Pharmacology: Drug Development

The pharmacological profile of 6-Chlorobenzofuran derivatives is being extensively studied. These compounds show promise in the development of new drugs for treating a variety of conditions, including viral infections and chronic diseases due to their diverse biological activities .

安全和危害

未来方向

属性

IUPAC Name |

6-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDOWJPNZYBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591226 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorobenzofuran | |

CAS RN |

151619-12-4 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)